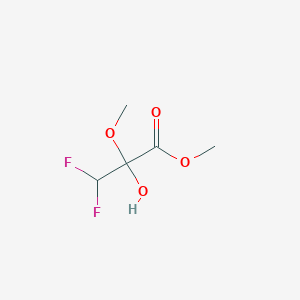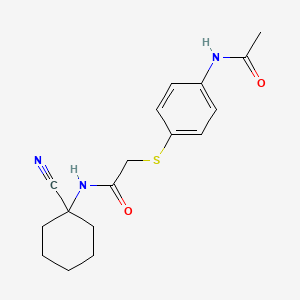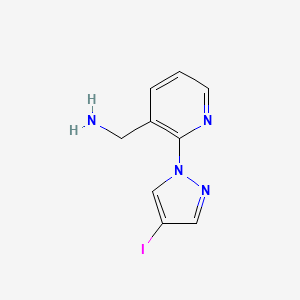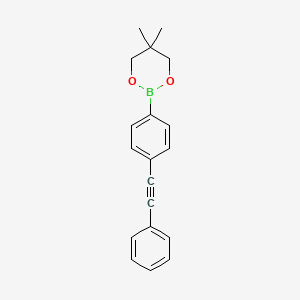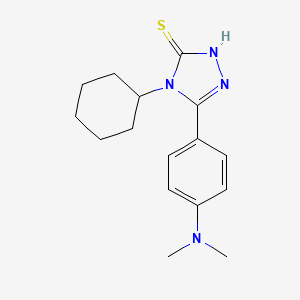
((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C50H99NO5 and a molecular weight of 794.32 g/mol . This compound is notable for its unique structure, which includes multiple hexyl and decanoate groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. One common method includes the reaction of hexylamine with hexane-6,1-diol, followed by esterification with 2-hexyldecanoic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Quality control measures such as NMR, HPLC, and GC are employed to ensure the compound meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions: ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and ester functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules.
Biology and Medicine: It can be used to formulate nanoparticles for targeted drug delivery .
Industry: In the industrial sector, ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used in the production of specialty polymers and surfactants. Its unique properties make it suitable for use in high-performance materials .
Mecanismo De Acción
The mechanism of action of ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its interaction with cellular membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell death. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers like PEEK.
Ammonium Sulfide Compounds: Known for their stability and superionic properties under extreme conditions.
Bromine Compounds: Widely used in organic synthesis and industrial applications.
Uniqueness: ((6-Hydroxyhexyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its complex structure, which imparts distinct physical and chemical properties. Its amphiphilic nature and multiple functional groups make it versatile for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C50H99NO5 |
|---|---|
Peso molecular |
794.3 g/mol |
Nombre IUPAC |
6-[6-(2-hexyldecanoyloxy)hexyl-(6-hydroxyhexyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H99NO5/c1-5-9-13-17-19-29-39-47(37-27-15-11-7-3)49(53)55-45-35-25-22-32-42-51(41-31-21-24-34-44-52)43-33-23-26-36-46-56-50(54)48(38-28-16-12-8-4)40-30-20-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3 |
Clave InChI |
JLOLGUTUIOGAFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCO)CCCCCCOC(=O)C(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

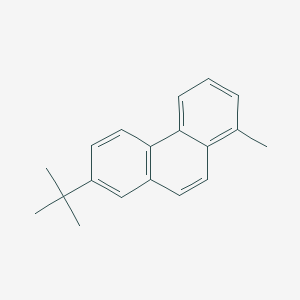
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
